Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

Beschreibung

BenchChem offers high-quality Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

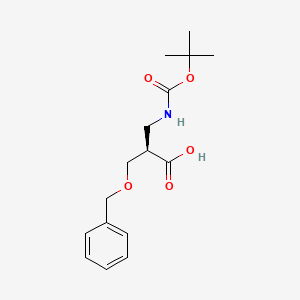

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719287 |

Source

|

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287146-61-5 |

Source

|

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid CAS number

An In-Depth Technical Guide to (R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a critical building block in medicinal chemistry and peptide synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a Boc-protected amine, and a benzyl-protected hydroxymethyl side chain, offers significant synthetic versatility. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic workflow, analytical characterization methods, and its diverse applications in modern drug discovery, including the design of enzyme inhibitors, receptor ligands, and novel peptide architectures.

Core Physicochemical & Structural Properties

(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid, identified by CAS Number 1287146-61-5 , is a white solid at room temperature.[1] The strategic placement of the tert-butyloxycarbonyl (Boc) and benzyl protecting groups is central to its utility. The Boc group provides robust, acid-labile protection for the amine, preventing unwanted side reactions during peptide coupling while allowing for selective deprotection under mild acidic conditions.[] The benzyl ether on the side chain offers stable protection for the hydroxyl group, which is readily removable via catalytic hydrogenolysis. This orthogonal protection scheme allows for precise, sequential modifications at different points of the molecule.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1287146-61-5 | [1][3] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][4] |

| Molecular Weight | 309.36 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 99.5% (by HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = -9 ± 1° (c=1 in Chloroform) | [1] |

| Storage Conditions | 2 - 8 °C | [1][4] |

| MDL Number | MFCD17012674 | [1] |

| PubChem ID | 53397700 |[1] |

Synthesis and Purification Workflow

The synthesis of (R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid is a multi-step process requiring precise stereochemical control. While proprietary specifics may vary, a general and logical synthetic pathway can be conceptualized starting from a suitable chiral precursor. The following workflow illustrates a plausible synthetic strategy.

Causality in Experimental Design: The choice of starting material, such as an appropriate D-serine derivative, is critical to establish the desired (R)-stereochemistry at the α-carbon. The protection strategy is designed for orthogonality; the Boc group is stable to the conditions required for benzylation and subsequent ester hydrolysis, and the benzyl group is stable to the acidic conditions used for Boc removal, allowing for selective manipulation.

Sources

Technical Whitepaper: Solubility Profile and Handling of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

Executive Summary

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS: 1287146-61-5) is a critical chiral building block employed in the synthesis of

The solubility profile of this molecule is governed by a competitive interplay between its polar carboxylic acid head group and its significant lipophilic domains (the tert-butyloxycarbonyl protecting group and the benzyloxymethyl side chain). Understanding this profile is essential for optimizing Solid Phase Peptide Synthesis (SPPS) coupling efficiency and purification yields.

This guide provides a definitive solubility matrix, mechanistic insights into solvent interactions, and validated protocols for handling this compound in drug discovery workflows.

Physicochemical Characterization

Before addressing solvent compatibility, it is necessary to deconstruct the molecular features driving solubility.[2]

| Feature | Chemical Moiety | Polarity Contribution | Solubility Impact |

| Backbone | Propanoic Acid (C3) | Polar / H-bond Donor | Promotes solubility in alcohols/DMSO; reduces solubility in non-polar alkanes. |

| N-Terminus | Boc (tert-butyloxycarbonyl) | Lipophilic | Drastically increases solubility in organic solvents (DCM, EtOAc); eliminates zwitterionic character. |

| Side Chain | Benzyloxymethyl (Bn-O-CH2-) | Lipophilic / Aromatic | Enhances solubility in chlorinated solvents and aromatics; reduces water solubility. |

| Chirality | (R)-Enantiomer | N/A | Enantiomeric purity does not significantly alter solubility compared to the (S)-form in achiral solvents. |

Molecular Weight: 309.36 g/mol Predicted LogP: ~2.5 – 3.0 (Lipophilic) pKa (COOH): ~4.5 (Weakly acidic)

Solvent Compatibility Matrix

The following data categorizes solvents based on their utility for specific experimental phases: Synthesis (Coupling) , Purification (Workup) , and Precipitation (Anti-solvent) .

Solubility Tier List

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for dissolution prior to coupling. Excellent solvation of the lipophilic Boc/Benzyl groups. |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Standard for SPPS. Essential for dissolving the amino acid while swelling resin (e.g., Wang, Rink Amide). |

| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Preferred for Workup. Used to extract the product from acidified aqueous phases. |

| Ethers | THF, Dioxane, Diethyl Ether | Good to Moderate | THF is excellent; Diethyl Ether is moderate (often used to wash precipitates). |

| Alcohols | Methanol, Ethanol, IPA | Good | Soluble, but avoid during coupling reactions to prevent side-reaction esterification. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble | Anti-solvent. Used to precipitate the product from concentrated EtOAc or DCM solutions. |

| Aqueous | Water, PBS | Insoluble | Insoluble at neutral/acidic pH. Soluble only at high pH (as carboxylate salt), but this risks base-catalyzed side reactions. |

Mechanistic Insight

The Boc and Benzyloxymethyl groups act as "lipophilic anchors." While the carboxylic acid can form hydrogen bonds, the bulky hydrophobic regions dominate the solvation thermodynamics.

-

Why DCM works: DCM interacts favorably with the aromatic benzyl ring (pi-interactions) and the Boc group, overcoming the lattice energy of the solid.

-

Why Hexane fails: Hexane lacks the dipole moment necessary to interact with the carbamate (Boc) and ether oxygens, leading to phase separation.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Validation)

Use this protocol to determine exact solubility limits for a specific lot or solvent batch.

-

Preparation: Weigh 20 mg of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., DCM).

-

Agitation: Vortex for 30 seconds.

-

Observation: If clear, solubility > 200 mg/mL.

-

If solid remains:[3] Add solvent in 100 µL increments, vortexing between additions, until clear.

-

-

Quantification: Calculate solubility (

) using:

Protocol B: Recrystallization (Purification)

Use this to purify the compound if it degrades or contains impurities.

-

Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at warm temperature (approx. 40°C). Do not boil (Boc is thermally sensitive).

-

Precipitation: Slowly add Hexanes (dropwise) to the warm solution until a slight turbidity (cloudiness) persists.

-

Crystallization: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 4–12 hours.

-

Collection: Filter the white precipitate and wash with cold Hexane/EtOAc (9:1).

Workflow Visualization

Solvent Selection Decision Tree

The following diagram guides the researcher in selecting the correct solvent based on the intended application (Coupling vs. Purification).

Figure 1: Decision tree for solvent selection based on experimental intent.

Dissolution & Handling Workflow

Standard operating procedure for preparing stock solutions for peptide synthesis.

Figure 2: Step-by-step dissolution workflow for SPPS preparation.

Stability and Storage Considerations

-

Acid Sensitivity: The Boc group is acid-labile. Do not dissolve this compound in solvents containing trace acids (e.g., old Chloroform which may contain HCl, or unbuffered acetic acid) unless deprotection is intended.

-

Hygroscopicity: While the solid is relatively stable, solutions in DMF or DMSO are hygroscopic. Water absorption can lead to hydrolysis of activated esters during coupling. Recommendation: Use anhydrous solvents and store solutions under nitrogen/argon.

-

Temperature: Store the lyophilized powder at -20°C . Solutions should be used immediately or stored at 4°C for no more than 24 hours.

References

-

Chem-Impex International. "Boc-(R)-3-amino-2-(benzyloxymethyl)propionic acid - Product Data." Chem-Impex Catalog. Accessed October 2023. Link

-

Bachem. "Peptide Solubility Guidelines." Bachem Technical Library, 2021. Link

-

MedChemExpress. "(S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid Solubility Data." MCE Product Database. Link

-

Sigma-Aldrich. "Solubility Guidelines for Peptides and Amino Acid Derivatives." MilliporeSigma Technical Guides. Link

-

National Institutes of Health (NIH). "Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group." PubMed Central. Link

Sources

synthesis and characterization of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and peptide chemistry, the precise control of molecular architecture is paramount. Chiral β-amino acids, in particular, are foundational components in the design of peptidomimetics, enzyme inhibitors, and various therapeutic agents. Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a highly valuable, non-proteinogenic amino acid derivative. Its structure incorporates three key features that make it a versatile tool for medicinal chemists:

-

Defined Stereochemistry: The (R)-configuration at the α-carbon is critical for specific molecular recognition and biological activity.

-

Orthogonal Protection: The amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the hydroxyl moiety is masked by a stable benzyl (Bn) ether. This orthogonality allows for selective deprotection and sequential modification at different sites of the molecule.[1][2]

-

Enhanced Stability and Solubility: The protecting groups increase the compound's stability under various reaction conditions and improve its solubility in common organic solvents, facilitating its use in synthetic workflows.[3][4]

This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the strategic rationale behind the chosen methodology and the analytical techniques required for its complete characterization.

Synthetic Strategy and Rationale

The synthesis of a stereochemically pure, multi-functionalized molecule requires a robust strategy that begins with an accessible chiral precursor and employs protecting groups that are stable under reaction conditions but can be removed selectively.

Retrosynthetic Analysis

Our target molecule can be conceptually disconnected to reveal a logical starting material. The carboxylic acid can be formed from the hydrolysis of a corresponding ester. The benzyl ether can be installed via Williamson ether synthesis on a free hydroxyl group. The Boc-protected amine points towards a reaction with di-tert-butyl dicarbonate. This logic leads back to a simple, enantiomerically pure starting material: (R)-serine, more commonly known as D-serine.

The Forward Synthesis: A Step-by-Step Rationale

The chosen synthetic pathway is designed to be efficient and scalable, minimizing side reactions and preserving the critical stereocenter.

-

Amine Protection: The synthesis commences with the protection of the primary amine of D-serine using di-tert-butyl dicarbonate (Boc₂O). The Boc group is ideal for this role; it is stable to a wide range of non-acidic conditions, including the basic conditions required for the subsequent benzylation step, but can be easily removed with mild acid (e.g., TFA) when required.[]

-

Carboxyl Esterification: The carboxylic acid is temporarily converted to a methyl ester. This step is crucial. Attempting to benzylate the hydroxyl group in the presence of a free carboxylic acid would lead to competitive O-benzylation of the carboxylate and potential ester formation, reducing the yield of the desired product. Thionyl chloride in methanol provides a straightforward method for this transformation.[6]

-

Hydroxyl Protection (Benzylation): The key benzylation step is performed under basic conditions, typically using sodium hydride (NaH) to deprotonate the hydroxyl group, followed by quenching with benzyl bromide (BnBr). This Williamson ether synthesis is a classic and reliable method for forming benzyl ethers.[7] The benzyl group is exceptionally stable and is orthogonal to the Boc group, as it is typically removed via catalytic hydrogenolysis.

-

Ester Hydrolysis (Saponification): The final step is the saponification of the methyl ester to reveal the free carboxylic acid. This is achieved under mild basic conditions using lithium hydroxide (LiOH) in a mixture of THF and water. This method is highly effective and minimizes the risk of racemization or cleavage of the protecting groups.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid

Step 1: Synthesis of N-Boc-D-serine

-

Dissolve D-serine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-serine as a white solid, which can be used without further purification.

Step 2: Synthesis of N-Boc-D-serine Methyl Ester

-

Suspend N-Boc-D-serine (1 equiv.) in anhydrous methanol (MeOH) at 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to give the methyl ester as a clear oil.

Step 3: Synthesis of N-Boc-O-benzyl-D-serine Methyl Ester

-

Dissolve N-Boc-D-serine methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add benzyl bromide (BnBr, 1.3 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the benzylated product.

Step 4: Synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid

-

Dissolve the purified N-Boc-O-benzyl-D-serine methyl ester (1 equiv.) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the final product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product as a white solid or viscous oil.

Characterization: A Self-Validating System

Confirmation of the final product's identity, purity, and stereochemical integrity is achieved through a combination of spectroscopic and chromatographic techniques. Each method provides a piece of the puzzle, and together they form a self-validating confirmation of the target structure.

| Parameter | Technique | Expected Result |

| Identity | ¹H NMR | Signals corresponding to Boc (~1.4 ppm, 9H, s), benzyl (7.2-7.4 ppm, 5H, m; ~4.5 ppm, 2H, s), and the propanoic acid backbone protons. |

| Identity | ¹³C NMR | Resonances for Boc (C(CH₃)₃ and C=O), benzyl (aromatic and CH₂), and the Cα, Cβ, and COOH carbons of the amino acid. |

| Molecular Weight | ESI-MS | A peak corresponding to the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion, confirming the molecular weight of 309.36 g/mol .[8] |

| Purity | HPLC | A single major peak in the chromatogram. |

| Enantiomeric Purity | Chiral HPLC | Analysis on a suitable chiral stationary phase (e.g., polysaccharide-based) should show high enantiomeric excess (>98% ee).[9][10] |

Protocol 2: Chiral HPLC Analysis

The goal of this analysis is to confirm the enantiomeric purity of the final product, ensuring that the (R)-configuration has been maintained throughout the synthesis.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose or Chiralpak column, is often effective for separating enantiomers of N-protected amino acids.[11]

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (typically around 210-220 nm). The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. A sample of the racemic compound, if available, should be run to identify the retention times of both enantiomers.

Conclusion

The synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid from D-serine is a robust and logical process that leverages the principles of orthogonal protecting group chemistry to achieve a high-value chiral building block. The four-step sequence of Boc protection, esterification, benzylation, and saponification is a field-proven method for accessing this type of derivative. Rigorous characterization using NMR, mass spectrometry, and, most critically, chiral HPLC, is essential to validate the successful synthesis and ensure the material is suitable for its intended applications in pharmaceutical and chemical research.

References

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]

-

National Center for Biotechnology Information. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubChem. [Link]

-

Zhao, H., Li, J.W. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

- Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

National Center for Biotechnology Information. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubChem. [Link]

-

National Center for Biotechnology Information. (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. PubChem. [Link]

- Google Patents.

-

ACS Publications. Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. [Link]

-

Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

-

Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

ChemRxiv. Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]

-

National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]

- Google Patents.

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | C16H23NO5 | CID 6992573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scirp.org [scirp.org]

Chiral Building Blocks for Peptidomimetics: A Technical Guide to Design, Synthesis, and Validation

Topic: Exploring Chiral Building Blocks for Peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chirality Imperative in Peptidomimetics

Native peptides possess high potency and specificity but suffer from poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic degradation and low membrane permeability. Peptidomimetics—compounds that mimic the biological action of peptides while stripping away their liabilities—rely heavily on chiral building blocks to retain the precise 3D pharmacophore required for target binding.[1]

This guide moves beyond standard peptide synthesis, focusing on the selection, synthesis, and incorporation of non-canonical chiral modules (

Strategic Selection of Chiral Building Blocks

The choice of building block is not arbitrary; it is a function of the desired structural constraint and the biological barrier being addressed.

Classes of Chiral Modules

| Building Block Class | Structural Effect | Primary Utility | Causality/Mechanism |

| Restricts | Helix/Turn Stabilization | The steric clash of the | |

| Adds a methylene ( | Proteolytic Stability | Endogenous proteases do not recognize the | |

| Macrocyclic Scaffolds | Locks distal residues into proximity. | PPI Inhibition | Reduces conformational freedom, mimicking the "hot loops" found at protein-protein interfaces. |

| N-Methyl Amino Acids | Removes H-bond donor; restricts | Permeability & Stability | Eliminates solvation energy penalty for membrane crossing; prevents proteolytic cleavage by steric hindrance. |

Decision Framework for Scaffold Selection

The following logic flow illustrates how to select the appropriate chiral block based on the specific liability of the lead peptide.

Figure 1: Decision tree for selecting chiral building blocks based on physicochemical liabilities.

Synthetic Methodologies: Protocols & Causality

Synthesizing peptidomimetics requires deviations from standard Solid-Phase Peptide Synthesis (SPPS). The steric bulk of chiral building blocks often leads to incomplete coupling or racemization.

Protocol: Synthesis of Fmoc- -Amino Acids (Arndt-Eistert Homologation)

Objective: Convert a standard Fmoc-

Mechanism: This protocol uses the Wolff rearrangement of a diazoketone to extend the carbon chain while preserving the chiral center configuration.

Reagents:

-

Fmoc-

-amino acid -

Isobutyl chloroformate / N-methylmorpholine (NMM) (for mixed anhydride formation)

-

Diazomethane (generated in situ or solution) [Safety Critical]

-

Silver benzoate (catalyst)

Step-by-Step Workflow:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Fmoc-

-AA (1.0 eq) in anhydrous THF at -15°C. -

Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq).

-

Why: We form the mixed anhydride because it is sufficiently reactive to be attacked by diazomethane but stable enough to minimize racemization at low temperatures.

-

-

Diazoketone Formation:

-

Filter the precipitated NMM

HCl salts (crucial to prevent interference). -

Add the filtrate to a solution of diazomethane in ether (Caution: Use blast shield, no ground glass joints) at 0°C.

-

Stir for 2 hours. Evaporate solvent to yield the

-diazoketone. -

Validation: Confirm characteristic diazo peak in IR (~2100 cm⁻¹).

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in THF/Water (9:1).

-

Add Silver Benzoate (0.1 eq) and sonicate or exclude light.

-

Mechanism: The Ag(I) catalyst promotes the loss of

, generating a carbene which rearranges to a ketene. Water attacks the ketene to form the -

Chirality Check: The migration of the R-group occurs with retention of configuration.

-

-

Purification:

-

Acid/Base extraction followed by recrystallization or flash chromatography.

-

Protocol: Solid-Phase Assembly of Sterically Hindered Mimetics

Challenge: Coupling

Optimized Protocol:

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .[3]

-

Causality: 2-CTC is extremely steric-sensitive; it minimizes the formation of diketopiperazines (DKP) (a common side reaction with N-alkylated or proline-like residues) during the cleavage of the first dipeptide.

-

-

Coupling Reagent: Use HATU or COMU with HOAt .

-

Ratio: 1:1:2 (AA : HATU : DIEA).

-

Why: The Aza-benzotriazole (HOAt) moiety enhances reactivity through a neighboring group effect (pyridine nitrogen) that stabilizes the activated ester, accelerating the reaction rate for hindered amines.

-

-

Microwave Assistance:

-

Heat to 75°C for 10 minutes (except for Cys/His to avoid racemization).

-

Why: Thermal energy overcomes the activation energy barrier imposed by the steric clash of the

-methyl group.

-

-

Monitoring:

-

Use the Chloranil Test instead of Kaiser Test.

-

Why: The Kaiser test detects primary amines; secondary amines (common in peptidomimetics) require Chloranil or Acetaldehyde/Chloranil for reliable detection.

-

Structural Characterization & Validation

Once synthesized, the peptidomimetic must be validated for both structural integrity and biological stability.

Proteolytic Stability Assay (Serum Half-Life)

This is the gold-standard assay to prove the utility of the chiral modification.

Protocol:

-

Preparation:

-

Prepare a 10 mM stock of the peptidomimetic in DMSO.

-

Thaw pooled human serum (or plasma) at 37°C.

-

-

Incubation:

-

Dilute peptide to 100

M in serum (final DMSO < 1%). -

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.

-

-

Quenching & Extraction:

-

At each timepoint, remove 50

L aliquot. -

Add 200

L cold Acetonitrile (containing 0.1% Formic Acid) + Internal Standard. -

Why: ACN precipitates serum proteins (albumin), stopping enzymatic activity immediately.

-

-

Analysis:

-

Centrifuge (10,000g, 10 min).

-

Analyze supernatant via LC-MS/MS (MRM mode for highest sensitivity).

-

-

Calculation:

-

Plot

vs. Time. -

Slope

. Half-life

-

Experimental Workflow Diagram

Figure 2: Workflow for determining proteolytic stability of peptidomimetics.

Comparative Data: Native vs. Chiral Mimetics

The following table summarizes the impact of introducing specific chiral building blocks into a model peptide sequence (e.g., a PPI inhibitor).

Table 1: Impact of Chiral Modifications on Stability and Structure

| Modification Type | Building Block Example | Structural Consequence | |

| Native Peptide | L-Alanine | ~15 min | Flexible, random coil or transient helix. |

| Aib ( | > 4 hours | Induces strong | |

| > 24 hours | Distorts helix pitch; complete resistance to chymotrypsin/trypsin at that site. | ||

| N-Methylation | N-Me-Ala | ~2 hours | Cis/Trans isomerism (tertiary amide); disrupts H-bonding network. |

Interpretation:

-

Aib is the superior choice when the biological target requires a helical conformation.

- -Amino acids are the superior choice when metabolic stability is the primary bottleneck, though they may alter binding affinity if the backbone H-bonds are critical for target recognition.

References

-

Solid-Phase Synthesis of Peptidomimetics : Focuses on strategies for heterocycle-based peptidomimetics and solid-phase methodologies.[4]

- Source: MDPI, "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str

-

-Peptide Synthesis & Properties : Detailed review of Arndt-Eistert homologation and the properties of

- Source: ETH Zürich, " -Peptidic Peptidomimetics"

-

Proteolytic Stability Protocols : Methodologies for testing peptide stability in blood and plasma.[5][6]

- Source: PLOS One, "Differential stability of therapeutic peptides with different proteolytic cleavage sites"

-

-Methyl Amino Acids : Conformational analysis and synthesis of constrained amino acids.

- Source: NIH/PubMed, "Designing amino acids to determine the local conform

-

Peptidomimetics in Drug Discovery: Overview of rational design and structure-activity rel

- Source: PMC, "Peptidomimetics, a synthetic tool of drug discovery"

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cleavage of Benzyl Ether Protecting Groups in Peptide Synthesis

[1]

Executive Summary

The benzyl (Bzl) ether is the cornerstone of side-chain protection for Serine, Threonine, and Tyrosine in Boc-based Solid Phase Peptide Synthesis (SPPS) . Unlike the acid-labile tert-butyl groups used in Fmoc chemistry, benzyl ethers are exceptionally stable to trifluoroacetic acid (TFA), requiring strong acidolysis (HF or TFMSA) or catalytic hydrogenolysis for removal.

This guide provides high-fidelity protocols for the cleavage of benzyl ethers. It moves beyond basic recipes to explain the physicochemical necessity of the "Low-High" cleavage strategy, ensuring researchers can maximize yield while minimizing the three most common failure modes: alkylation of aromatic residues, methionine oxidation, and aspartimide formation.

Mechanistic Foundation: The Carbocation War

The cleavage of benzyl ethers is not a simple hydrolysis; it is a battle against carbocations.

The Mechanism

In strong acids (HF or TFMSA), the benzyl ether oxygen is protonated, leading to the cleavage of the C-O bond.

-

SN1 Pathway (High Acid): The bond breaks to form a free benzyl carbocation (

) and the free hydroxyl peptide. This -

SN2 Pathway (Low Acid/High Nucleophile): A scavenger molecule attacks the benzyl group simultaneously as the bond breaks. This avoids the formation of the free carbocation.[1]

The Danger

If

-

Tyrosine: Forms 3-benzyl-tyrosine (difficult to separate).

-

Tryptophan: Forms

-benzyl-tryptophan. -

Methionine: Forms S-benzyl-methionine.

Core Directive: You must force the reaction toward the SN2 pathway or provide such a high concentration of scavengers that the

Decision Matrix: Selecting the Cleavage Method

Do not default to HF simply because it is "standard." Use this logic flow to determine the optimal method for your specific sequence.

Figure 1: Decision matrix for selecting the appropriate benzyl ether cleavage protocol based on peptide composition and laboratory capabilities.

Protocol 1: The "Tam" Low-High HF Method (Gold Standard)

Context: Developed by James Tam and R.B.[2] Merrifield, this method is the industry standard for minimizing side reactions [1]. It uses a two-stage approach to first remove protecting groups via an SN2 mechanism (Low HF) before removing stubborn groups via SN1 (High HF).[3][4]

Safety Critical: Anhydrous HF is lethal. It causes deep tissue necrosis and decalcification of bone.

-

Mandatory: Full face shield, heavy neoprene gloves, calcium gluconate gel on standby.

-

Equipment: Kel-F or PTFE (Teflon) vacuum line. NO GLASS.

Reagents

-

Dimethyl Sulfide (DMS): Acts as the SN2 nucleophile and reduces Met(O).

-

p-Cresol: Scavenger for benzyl cations.

-

p-Thiocresol: Essential if Trp(For) is present.

Step-by-Step Procedure

Stage A: Low HF (The "Soft" Cleavage)

Goal: Remove Bzl groups via SN2 mechanism and reduce Met(O).

-

Preparation: Place 0.5 g of dried peptide-resin into the Teflon reaction vessel.

-

Scavenger Addition: Add 1.0 mL p-cresol and 6.5 mL DMS . (If Trp(For) is present, replace p-cresol with 0.75 mL p-cresol + 0.25 mL p-thiocresol).

-

HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill 2.5 mL of HF into the vessel.

-

Note: The ratio is HF:DMS:Scavenger (25:65:10).[4] This low HF concentration promotes SN2.

-

-

Reaction: Warm to 0°C (ice bath) and stir for 2 hours .

-

Evaporation: Evaporate HF and DMS under high vacuum at 0°C.

-

Wash: Wash the resin with EtOAc (to remove cleaved protecting groups and scavengers) and suction dry.[6] Do not wash with water yet; the peptide is still on the resin.

Stage B: High HF (The "Hard" Cleavage)

Goal: Cleave the peptide from the resin and remove Arg(Tos) or other stubborn groups.

-

Recharge: Add 1.0 mL p-cresol to the vessel containing the resin.[6][7]

-

HF Condensation: Distill 10 mL of HF (Standard ~90% HF concentration).

-

Reaction: Stir at 0°C for 45–60 minutes .

-

Evaporation: Evaporate HF completely under high vacuum.

-

Extraction:

-

Add cold diethyl ether to precipitate the peptide and extract scavengers.[7] Decant ether. Repeat 3x.

-

Extract the peptide from the resin using 10% Acetic Acid (or 50% Acetonitrile/Water if hydrophobic).

-

Lyophilize the aqueous extract.

-

Protocol 2: TFMSA Cleavage (The Benchtop Alternative)

Context: Trifluoromethanesulfonic acid (TFMSA) is a superacid that mimics HF conditions but has low volatility, allowing use in standard glassware [2]. It is ideal for labs lacking HF lines.

Pros: No special vacuum line needed. Cons: Harder to remove (non-volatile); requires precipitation.

Reagents

-

TFMSA (Handle in fume hood, extremely corrosive).

-

Thioanisole (Accelerator and scavenger).

-

EDT (Ethanedithiol) - Optional, for Trp protection.

Step-by-Step Procedure

-

Pre-swell: Place 200 mg peptide-resin in a round-bottom flask. Add 200 µL Thioanisole and 100 µL EDT .

-

Acidification: Add 2 mL TFA . Stir for 5–10 minutes to swell the resin and solvate the peptide.

-

Cleavage: Cool to 0°C. Slowly add 200 µL TFMSA dropwise.

-

Caution: Exothermic reaction.

-

-

Incubation: Warm to room temperature and stir for 90–120 minutes .

-

Precipitation:

-

Cool flask to 4°C.

-

Add cold diethyl ether (approx. 20 mL) to precipitate the peptide.

-

Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the TFMSA and scavengers).

-

Repeat ether wash 3x.

-

-

Extraction: Dissolve the pellet in 10% Acetic Acid and lyophilize.

Protocol 3: Catalytic Hydrogenolysis

Context: Used primarily for solution-phase peptides or when total orthogonality is required (e.g., keeping a C-terminal ester intact while removing side chains).

Mechanism:

Protocol (Catalytic Transfer Hydrogenation)

Using cyclohexadiene is often superior to

-

Dissolution: Dissolve protected peptide in MeOH or DMF (10 mg/mL).

-

Catalyst: Add 10% Pd/C (equal weight to peptide).

-

Donor: Add 1,4-cyclohexadiene (10 equivalents).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitor: Check HPLC. Benzyl groups cleave cleanly; Toluene is the byproduct.[8]

-

-

Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

Scavenger Optimization & Troubleshooting

The choice of scavenger dictates the purity of the final product.

Scavenger Cocktail Table

| Scavenger | Role | Recommended Concentration | Target Side Reaction Prevented |

| p-Cresol | Primary Cation Trap | 5-10% (v/v) | Alkylation of Tyr, Trp. (Better than Anisole) |

| Dimethyl Sulfide (DMS) | Nucleophile / Reductant | 65% (in Low HF) | Reduces Met(O) to Met; promotes SN2 cleavage. |

| Thioanisole | Acidolysis Accelerator | 5-10% (v/v) | Accelerates cleavage in TFMSA; traps cations. |

| Ethanedithiol (EDT) | Thiol Scavenger | 2-5% (v/v) | Essential for Trp; prevents t-butyl cation attachment. |

| Pentamethylbenzene | Non-nucleophilic Trap | 1-2 eq | Specialized for highly sensitive Tyr(Bzl) cases [4]. |

Troubleshooting Guide (Self-Validating)

-

Problem: Peptide Mass is +90 Da.

-

Problem: Peptide Mass is +16 Da.

-

Diagnosis: Methionine oxidation (Met -> Met(O)).

-

Fix: Ensure DMS is present. Perform post-cleavage reduction with

/ DMS in TFA.

-

-

Problem: Low Yield / Incomplete Cleavage.

-

Diagnosis: Bzl ether is sterically hindered or aggregated.

-

Fix: Extend reaction time at 0°C. Do NOT heat HF reactions (risk of N-O acyl shift).

-

Workflow Visualization

Figure 2: The Tam "Low-High" HF workflow. Note the intermediate wash step which removes the bulk of the generated benzyl species before the harsh high-acidity cleavage.

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. Link

- Berzins, A., et al. (2021). Trifluoromethanesulfonic Acid (TFMSA) as a Cost-Effective Alternative to HF for Peptide Cleavage. Journal of Peptide Science. (General reference for TFMSA protocols).

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation: A convenient method for the removal of some protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.

-

Yoshimura, T., et al. (2012). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger.[9] Tetrahedron Letters. Link

-

Sigma-Aldrich. (2023). Boc Resin Cleavage Protocols. Link

Sources

- 1. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Design of Metalloprotease Inhibitors Using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid

[1]

Executive Summary

This guide details the technical application of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS: 1287146-61-5) as a critical building block in the design of proteolytically stable enzyme inhibitors.[1] While traditional

This protocol focuses on utilizing this specific

Technical Profile & Handling

| Property | Specification |

| Compound Name | Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid |

| Class | Protected |

| Molecular Formula | |

| Molecular Weight | 309.36 g/mol |

| Stereochemistry | (R)-enantiomer (Side chain at C2 position) |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate |

| Storage | -20°C, Desiccated (Hygroscopic) |

| Primary Application | P1' residue in metalloprotease inhibitors; Peptidomimetic foldamers |

Handling Precaution: As a Boc-protected acid, the compound is sensitive to strong acids. Avoid exposure to TFA or HCl vapors until the deprotection step. Ensure anhydrous conditions during coupling to prevent racemization, although

Scientific Rationale: The -Scaffold Advantage[1]

Proteolytic Stability

The insertion of an extra methylene group into the peptide backbone (creating a

Conformational Control

In

The Benzyloxymethyl Probe

Unlike a simple benzyl group (as in

-

Flexibility: The extra oxygen atom acts as a hinge, allowing the phenyl ring to adjust its orientation to maximize

-stacking interactions within the enzyme pocket. -

Solubility: The ether oxygen acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of the final inhibitor compared to purely lipophilic analogs.

Experimental Protocol: Inhibitor Synthesis

Workflow Overview

The following workflow describes the synthesis of a model dipeptide inhibitor: Hydroxamate-AA-NH-CH(CH2OBzl)-CH2-CO-NH-R . However, for this specific building block, we typically use it as the central core.

Scenario: Synthesis of a simplified metalloprotease inhibitor using Solution Phase Peptide Synthesis (Boc Chemistry).

Step-by-Step Synthesis Guide[1]

Phase A: Activation and Coupling

Objective: Couple the Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid to a C-terminal amine (R-NH2) or resin.[1]

-

Preparation: Dissolve 1.0 equiv of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid in anhydrous DMF (Concentration ~0.1 M).

-

Activation: Add 1.1 equiv of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.5 equiv of DIEA (Diisopropylethylamine).

-

Note: HATU is preferred over EDC/HOBt for

-amino acids due to the increased steric bulk around the carboxylate.

-

-

Reaction: Stir for 5 minutes at

to form the activated ester. -

Coupling: Add 1.0 equiv of the amine partner (e.g., H-Leu-OMe or a functionalized resin).[1]

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 5%

, sat.

Phase B: Boc-Deprotection

-

Reagent: Prepare a 1:1 mixture of TFA:DCM (Trifluoroacetic acid : Dichloromethane).

-

Reaction: Treat the protected intermediate with the TFA cocktail for 30-60 minutes at RT.

-

Quenching: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Critical: Residual TFA can interfere with subsequent couplings or biological assays.

-

Phase C: Zinc-Binding Group (ZBG) Introduction

For metalloprotease inhibition, the N-terminus is often capped with a Zinc-Binding Group.[1]

-

Coupling: React the free amine from Phase B with N-Hydroxy-succinimide (NHS) activated esters of ZBG precursors (e.g., Succinic anhydride for carboxylate ZBG, or protected Hydroxamate linkers).

Biological Evaluation: Enzyme Inhibition Assay

Target: Model Zinc-Metalloprotease (e.g., MMP-9 or Neprilysin).[1] Method: FRET-based continuous assay.[1]

Reagents

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM

, 10 -

Substrate: Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1]

-

Enzyme: Recombinant Human MMP-9 (active domain).[1]

Protocol

-

Serial Dilution: Prepare 10-point serial dilutions of the synthesized inhibitor in DMSO (Final DMSO concentration < 1%).

-

Pre-Incubation: Incubate Enzyme (5 nM final) with Inhibitor for 30 minutes at

to allow equilibrium binding. -

Initiation: Add Substrate (10

M final). -

Measurement: Monitor fluorescence (

) continuously for 20 minutes. -

Analysis: Calculate initial velocity (

). Plot

Logic Visualization

Structural Logic of Inhibition

The following diagram illustrates how the

Caption: Mechanism of Action: The

Synthesis Workflow

Caption: Solution-phase synthesis workflow for converting the building block into a functional metalloprotease inhibitor.

References

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]

-

Chem-Impex International. "Product Data: Boc-(R)-3-amino-2-(benzyloxymethyl)propionic acid."[1] Catalog No. 1287146-61-5.[1] Link

-

Supuran, C. T., et al. (2001). "Protease Inhibitors of the Sulfonamide Type: Anticancer, Anti-inflammatory, and Antiviral Agents." Medicinal Research Reviews, 21(1). Link

-

Ager, D. J., et al. (1996). "The Synthesis of Beta-Amino Acids." Chemical Reviews, 96(2), 835-876.[1] Link[1]

application of chiral propanoic acid derivatives in medicinal chemistry

Application Note: Strategic Utilization of Chiral Propanoic Acid Derivatives in Medicinal Chemistry

Abstract

This guide details the pharmacological significance, synthetic protocols, and analytical validation of chiral propanoic acid derivatives, specifically 2-arylpropionic acids (2-APAs).[1] While historically marketed as racemates (e.g., Ibuprofen), the industry is shifting toward enantiopure formulations ("Chiral Switching") to maximize efficacy and minimize metabolic toxicity. This document provides actionable workflows for the asymmetric synthesis of these scaffolds and the rigorous determination of enantiomeric excess (

Pharmacological Rationale: The "Chiral Switch" Imperative

The 2-arylpropionic acid scaffold is the pharmacophore of the "profen" class of NSAIDs.[1][2] The chiral center at the

-

Eutomer (Active): Typically the (

)-enantiomer. It sterically complements the hydrophobic channel of the COX active site. -

Distomer (Inactive/Toxic): The (

)-enantiomer is often inactive against COX but undergoes a unique unidirectional metabolic inversion in vivo.

Mechanism of Metabolic Chiral Inversion

Unlike simple racemization, this process is enzymatic and unidirectional (

Figure 1: Mechanism of In-Vivo Chiral Inversion

Caption: Unidirectional metabolic inversion of 2-arylpropionic acids. Note the diversion of the R-CoA intermediate toward toxic lipid incorporation.

Synthetic Protocol: Asymmetric Hydrogenation

To avoid the waste associated with resolving racemates (50% yield loss), Asymmetric Hydrogenation of 2-arylpropenoic acids is the preferred industrial method.

Methodology: Ru(II)-BINAP Catalyzed Hydrogenation

This protocol utilizes a Ruthenium-BINAP complex to reduce the alkene precursor with high enantioselectivity (

Reagents & Equipment:

-

Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid (Naproxen precursor).

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

-

Solvent: Methanol (degassed).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Protocol:

-

Catalyst Preparation:

-

In a glovebox (Ar atmosphere), dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%) in degassed methanol.

-

Critical: Ensure strict exclusion of oxygen; Ru-hydride species formed in situ are air-sensitive.

-

-

Reaction Setup:

-

Load the substrate (1.0 equiv) and catalyst solution into the autoclave glass liner.

-

Add Triethylamine (1.0 equiv) to deprotonate the carboxylic acid.

-

Why? Anionic carboxylate coordination to Ru is essential for the stereodirecting mechanism.

-

-

Hydrogenation:

-

Purge the autoclave 3x with

. -

Pressurize to 100 atm (1450 psi) .

-

Heat to 25°C and stir vigorously for 12–24 hours.

-

-

Workup:

-

Vent

carefully. Concentrate the solvent under reduced pressure. -

Acidify with 1N HCl to pH 2 to precipitate the free acid.

-

Filter and recrystallize from Acetone/Hexane to upgrade

if necessary.

-

Table 1: Comparison of Synthetic Strategies

| Parameter | Classical Resolution | Asymmetric Hydrogenation | Biocatalytic Resolution |

| Yield (Theoretical) | 50% | 100% | 50% (unless dynamic) |

| Atom Economy | Low (Resolving agent waste) | High | High |

| Enantiomeric Excess | >99% (after cryst.) | 95-99% | >99% |

| Scalability | High | High (Industrial Standard) | Medium |

Analytical Protocol: Chiral HPLC Validation

Quantifying the enantiomeric purity of propanoic acid derivatives requires specific conditions to suppress the ionization of the carboxylic acid moiety, which otherwise leads to peak tailing and poor resolution.

Method Development Workflow

Figure 2: Chiral Method Development Strategy

Caption: Step-by-step logic for developing a chiral HPLC method for acidic analytes.

Standard Operating Procedure (SOP)

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Rationale: These phases show superior recognition for the aromatic moiety of profens.

-

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1).

-

Critical: The 0.1% TFA is non-negotiable. It protonates the carboxylic acid (

), ensuring the analyte interacts with the stationary phase in its neutral form. Without it, peaks will broaden significantly.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (aromatic absorption).

Data Analysis:

Calculate Resolution (

References

-

Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences.[5][6] Journal of Pharmacy and Pharmacology. Link

-

Knihinicki, R. D., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen.[7] Biochemical Pharmacology. Link

- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition.

-

Ha, W., et al. (2025). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science. Link

-

Siódmiak, J., et al. (2017).[1] Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal.[1] Link

Sources

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution-Phase Synthesis with Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid

Introduction: A Versatile Building Block for Advanced Peptide Synthesis

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS 1287146-61-5) is a non-canonical, chiral amino acid derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics.[1] Its unique structure, featuring a benzyloxymethyl substituent at the α-position and a β-amino group, introduces conformational constraints and potential for novel biological activities in the resulting peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus provides robust protection under various coupling conditions and is readily cleaved under acidic conditions, making it well-suited for solution-phase peptide synthesis (SPPS).[2]

These application notes provide a comprehensive guide to the solution-phase synthesis of a model dipeptide using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

| Property | Value | Source |

| CAS Number | 1287146-61-5 | [1][3][] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][3] |

| Molecular Weight | 309.36 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 99.5% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = -9 ± 1 ° (c=1 in Chloroform) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Handling and Storage: Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is typically supplied as a lyophilized powder and should be stored at 2-8°C.[1][3] For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability for up to six months.[3] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[3] Before use, briefly centrifuge the vial to ensure any material entrapped in the cap is collected.[3]

Strategic Considerations for Solution-Phase Synthesis

The solution-phase synthesis of peptides using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid involves a cyclical process of coupling and deprotection. The bulky benzyloxymethyl group at the α-position may introduce steric hindrance, potentially affecting coupling reaction rates. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and minimizing side reactions.

Workflow Overview

The general workflow for the synthesis of a dipeptide using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is depicted below. This process involves the coupling of the protected amino acid to an amino acid ester, followed by the deprotection of the Boc group to yield the final dipeptide.

Figure 1: General workflow for the solution-phase synthesis of a dipeptide.

Detailed Protocols

The following protocols are provided for the synthesis of a model dipeptide, coupling Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid with a generic amino acid methyl ester (H-AA-OMe).

Protocol 1: EDC/HOBt Mediated Peptide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[5]

Materials:

-

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid

-

Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Preparation of the Amino Component:

-

In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt and stir for 15 minutes.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling Reaction:

-

Add the neutralized amino acid methyl ester solution from step 1 to the activated carboxyl component solution.

-

Add a solution of EDC (1.1 equivalents) in DCM dropwise to the reaction mixture with continuous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is recommended due to the potential steric hindrance from the benzyloxymethyl group.[6][7]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid solution (to remove unreacted amine and DIPEA), saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.

-

Protocol 2: TFA-Mediated Boc Deprotection

The Boc protecting group is labile to acidic conditions and is commonly removed using trifluoroacetic acid (TFA).[2][8]

Materials:

-

Crude Boc-protected dipeptide ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Deprotection Reaction:

-

Dissolve the crude Boc-protected dipeptide ester (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add an equal volume of TFA to the solution at room temperature.[9] The reaction is typically complete within 1-2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Isolation of the Deprotected Peptide:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[10]

-

Dissolve the resulting oil in a minimal amount of DCM or methanol and add it dropwise to a stirred, cold solution of diethyl ether to precipitate the TFA salt of the dipeptide ester.[10]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 3: Purification by Flash Chromatography

Flash chromatography is an efficient method for the purification of the crude dipeptide ester.[11][12]

Materials:

-

Crude dipeptide ester (TFA salt)

-

Silica gel for flash chromatography

-

Appropriate solvent system (e.g., gradient of methanol in dichloromethane or ethyl acetate in hexane)

-

Flash chromatography system or glass column

Procedure:

-

Sample Preparation:

-

Dissolve the crude dipeptide ester in a minimal amount of the initial eluent or a suitable solvent.

-

-

Column Packing and Equilibration:

-

Pack a flash chromatography column with silica gel using the initial eluent.

-

Equilibrate the column by running the initial eluent through it.

-

-

Chromatographic Separation:

-

Load the sample onto the column.

-

Elute the column with a gradient of the chosen solvent system. The polarity of the eluent is gradually increased to separate the desired product from impurities.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions and concentrate them under reduced pressure to yield the purified dipeptide ester.

-

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

EDC/HOBt Coupling Mechanism

The EDC/HOBt-mediated coupling proceeds through the formation of an active ester intermediate, which is less prone to racemization and side reactions.

Figure 2: Mechanism of EDC/HOBt mediated peptide coupling.

TFA-Mediated Boc Deprotection Mechanism

The Boc group is removed via an acid-catalyzed elimination reaction, generating the free amine, carbon dioxide, and isobutylene.

Figure 3: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Coupling Yield | - Steric hindrance from the benzyloxymethyl group.- Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent. | - Increase reaction time and/or temperature.- Use a more potent coupling reagent such as HATU or COMU.[13]- Ensure all reagents and solvents are anhydrous. |

| Incomplete Boc Deprotection | - Insufficient amount of TFA.- Short reaction time. | - Increase the equivalents of TFA or use neat TFA.- Extend the reaction time and monitor by TLC. |

| Racemization | - High reaction temperature during coupling.- Use of a strong base for neutralization. | - Maintain a low temperature (0°C) during the initial stages of coupling.- Use a hindered base like DIPEA for neutralization. |

| Difficulty in Purification | - Co-elution of impurities.- Poor solubility of the product. | - Optimize the gradient for flash chromatography.- Consider using a different stationary phase (e.g., C18 for reverse-phase flash chromatography).- Try different solvent systems for dissolution and elution. |

Conclusion

Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a valuable building block for the synthesis of modified peptides. The protocols and guidelines presented in this application note provide a robust framework for the successful solution-phase synthesis of dipeptides incorporating this non-canonical amino acid. Careful consideration of the potential for steric hindrance and optimization of coupling and purification conditions are key to achieving high yields and purity.

References

-

Aapptec. (n.d.). Boc-Ser(Bzl)-OH. Aapptec Peptides. Retrieved from [Link]

- Dietrich, B. (2020, May 4). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages.

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Hartwig, J. F., et al. (2010). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. Retrieved from [Link]

-

Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(25), 8479-8484. Retrieved from [Link]

-

Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved from [Link]

-

Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 6-33. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(25), 8479–8484. Retrieved from [Link]

-

Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 58(1), 18.1.1-18.1.72. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Rooj, S. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

-

Smith, J. (2021, July 6). Flash-chromatography purification of recombinant peptides? ResearchGate. Retrieved from [Link]

-

van der Veken, P., et al. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. European Journal of Organic Chemistry, 2005(15), 3215-3220. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Flash Peptide Purification and Method Development: Thymosin. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. mybiosource.com [mybiosource.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. rsc.org [rsc.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. italianpeptidesociety.it [italianpeptidesociety.it]

- 12. selekt.biotage.com [selekt.biotage.com]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

side reactions during Boc deprotection with TFA in peptides

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your mass spectrometer is showing you peaks you didn't synthesize—specifically +56 Da , +16 Da , or unexpected cleavage fragments.

Boc deprotection using Trifluoroacetic Acid (TFA) is a violent chemical event. You are essentially detonating a "cation bomb" in your flask. The tert-butyl carbocations (

Below is your troubleshooting guide, structured to diagnose and fix these specific chemical failures.

Module 1: The Scavenger Logic (The "Why" & "How")

The core failure mode in Boc deprotection is insufficient scavenging . You cannot simply use "TFA and water." You must match your scavenger cocktail to your peptide sequence.

The Mechanism of Failure

When TFA hits a Boc group, it cleaves the bond, releasing a

-

Scenario A (Success): The cation hits a scavenger (e.g., EDT, Silane)

Inert byproduct. -

Scenario B (Failure): The cation hits Tryptophan, Methionine, or Tyrosine

Permanent alkylation (+56 Da).

Figure 1: The competition between scavengers and peptide side chains for the reactive tert-butyl cation.

Module 2: Amino Acid Specific Troubleshooting

Tryptophan (Trp): The +56 Da Nightmare

The Issue: The indole ring of Trp is an electron-rich magnet for

Protocol: The "Reagent K" Standard If you have Trp, you must use a thiol-based scavenger. Silanes (TIS) are often insufficient for Trp protection.

| Component | Role | Ratio (Reagent K) |

| TFA | Solvent/Acid | 82.5% |

| Phenol | Protects Tyr / Plasticizer | 5% |

| Thioanisole | Accelerates reaction / Scavenges | 5% |

| Water | Hydrolyzes esters / Polar scavenger | 5% |

| EDT (1,2-Ethanedithiol) | Critical for Trp .[1] The "Cation Sponge." | 2.5% |

Pro Tip: If you cannot use EDT due to the smell (stench), substitute with DODT (2,2'-(Ethylenedioxy)diethanethiol) . It is less volatile but equally effective.

Methionine (Met): The +16 Da (Oxidation) & +56 Da (Alkylation)

The Issue: Methionine faces two threats:

-

Alkylation: Formation of S-tert-butyl sulfonium salts (M+56).

-

Oxidation: Formation of Methionine Sulfoxide (Met[O]) (M+16). TFA often contains dissolved oxygen or oxidants.

Troubleshooting Protocol: Reversing the Damage If you see M+16 peaks, you can reverse the oxidation after cleavage.

Corrective Workflow (Met Reduction):

-

Dissolve crude peptide in TFA.[2]

-

Add Ammonium Iodide (NH₄I) (10-20 eq) and Dimethyl Sulfide (DMS) (10%).

-

Cool to 0°C and stir for 30–60 mins.

-

Mechanism: Iodide reduces the sulfoxide back to thioether; DMS scavenges the resulting

(iodine). -

Quench with water and extract/lyophilize.

Warning: Do not use this reduction method if your peptide contains Cysteine disulfide bridges , as they will also be reduced.

Aspartate-Proline (Asp-Pro): The "Achilles Heel"

The Issue: The Asp-Pro peptide bond is roughly 100x more labile to acid hydrolysis than any other bond. Diagnosis: Mass spec shows two distinct fragments corresponding to the cleavage at the Asp-Pro junction.

Prevention Protocol: Unlike cation scavenging, this is a kinetic issue. You cannot stop it chemically, only slow it down.

-

Temperature Control: Perform the TFA cleavage at 0°C (ice bath) rather than room temperature.

-

Time Limit: Do not exceed 2 hours. If the peptide requires 4+ hours for other residues (e.g., Arg(Pbf)), you are in a "Catch-22" and may need to redesign the synthesis or accept lower yields.

-

Add HOBt: Some reports suggest adding HOBt to the cleavage cocktail can suppress this bond breakage, though thermal control is more reliable.

Module 3: Sequence-Specific Anomalies

N O Acyl Shift (Ser/Thr)

The Issue: In strong acid (TFA), the peptide backbone amide nitrogen can attack the side-chain hydroxyl of Serine or Threonine. The peptide bond moves to the side chain (forming an ester). Diagnosis: Mass is correct, but HPLC shows a split peak or broad shoulder. The peptide may appear less soluble.

The Fix (Reversal): This reaction is reversible under basic conditions.

-

After ether precipitation, dissolve the crude peptide in water (or minimal buffer).[3]

-

Adjust pH to 8.0–9.0 using dilute

or bicarbonate. -

Incubate for 1–4 hours.

-

The ester bond (O-acyl) will shift back to the amide bond (N-acyl).

-

Acidify and purify.

Module 4: Decision Tree & FAQs

Use this logic flow to determine your next step based on your analytical data.

Figure 2: Diagnostic workflow for post-cleavage analysis.

Frequently Asked Questions

Q: Can I just use TIS (Triisopropylsilane) instead of EDT?

A: For simple peptides, yes. But if you have Tryptophan , TIS is often too weak to compete with the indole ring for the